3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies of analogous pyrazole-carboxylic acid derivatives reveal key structural motifs. For example, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 3.9608 Å, b = 24.104 Å, c = 11.1762 Å, and β = 90.189°. The carboxylic acid group forms O–H⋯O hydrogen-bonded dimers, while the amino group participates in N–H⋯N chains. Similarly, 4-chloro-1H-pyrazole-3-carboxylic acid adopts a monoclinic C2/c space group (a = 25.4370 Å, b = 6.9155 Å, c = 13.0629 Å, β = 110.558°) and features O–H⋯N hydrogen bonds linking molecules into chains.
For 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, the methyl group at N1 and chloro substituent at C4 likely influence packing efficiency. The carboxylic acid group at C5 is expected to form dimeric O–H⋯O interactions (bond length ~1.85 Å), while the amino group at C3 may engage in N–H⋯Cl or N–H⋯O bonds. A hypothetical unit cell (derived from analogous structures) might exhibit:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 7.18–7.65 |
| b (Å) | 10.99–14.13 |
| c (Å) | 10.41–14.13 |
| β (°) | 90–110 |
The methyl group’s steric bulk may reduce symmetry, favoring a lower-symmetry space group compared to unmethylated analogs.
Properties
IUPAC Name |
5-amino-4-chloro-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H2,7,8)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLBITCNEZKXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylate Esters
The pyrazole core is constructed by reacting a chlorinated β-keto ester with methylhydrazine. For example, ethyl 4-chloroacetoacetate reacts with methylhydrazine in ethanol under reflux (78°C, 12 hours) to yield ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 78°C (reflux)
- Catalyst: None (base-free conditions)
- Yield: ~65–70%
Introduction of the Amino Group via Nitration and Reduction
The amino group at position 3 is introduced through nitration followed by catalytic hydrogenation. Nitration of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C produces the nitro derivative. Subsequent reduction with hydrogen gas ($$ \text{H}2 $$) over palladium on carbon ($$ \text{Pd/C} $$) in methanol yields the amino-substituted ester.
Key Parameters :
- Nitration Temperature: 0–5°C (prevents ring degradation)
- Reduction Pressure: 1 atm $$ \text{H}_2 $$
- Yield After Reduction: 80–85%
Hydrolysis of the Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester using aqueous sodium hydroxide ($$ \text{NaOH} $$) under reflux. The reaction is typically conducted in a 1:1 mixture of water and ethanol at 80°C for 6 hours, followed by acidification with hydrochloric acid ($$ \text{HCl} $$) to precipitate the carboxylic acid.
Optimization Note :
- Prolonged hydrolysis (>8 hours) leads to decarboxylation, reducing yield.
Direct Functionalization of Pre-formed Pyrazole Carboxylic Acids
An alternative route involves modifying commercially available pyrazole-5-carboxylic acids through sequential chlorination and amination.
Chlorination at Position 4
1-Methyl-1H-pyrazole-5-carboxylic acid is treated with chlorine gas ($$ \text{Cl}2 $$) in the presence of a Lewis acid catalyst (e.g., $$ \text{FeCl}3 $$) at 40°C. The reaction selectively chlorinates position 4 due to the electron-donating effect of the methyl group at position 1.
Reaction Metrics :
- Chlorine Equivalents: 1.2 eq
- Catalyst Loading: 5 mol% $$ \text{FeCl}_3 $$
- Yield: 75%
Amination at Position 3
The chloro-substituted intermediate undergoes amination via a Buchwald-Hartwig coupling with ammonia ($$ \text{NH}3 $$) using a palladium catalyst. This reaction requires high-pressure conditions (5 atm $$ \text{NH}3 $$) and a temperature of 100°C to achieve satisfactory conversion.
Challenges :
- Competing side reactions (e.g., over-amination) necessitate precise control of ammonia concentration.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are increasingly employed to enhance reaction control and throughput.
Continuous Flow Cyclocondensation
A mixture of ethyl 4-chloroacetoacetate and methylhydrazine is pumped through a tubular reactor at 80°C with a residence time of 30 minutes. This method achieves 90% conversion, compared to 65% in batch reactors, due to improved heat and mass transfer.
Advantages :
- Reduced solvent usage (50% less ethanol)
- Higher purity (>98% by HPLC)
Integrated Nitration-Hydrolysis Process
A two-stage continuous system combines nitration and hydrolysis. The nitro intermediate is directly hydrolyzed without isolation, minimizing handling of hazardous intermediates.
Performance Metrics :
- Overall Yield: 70%
- Throughput: 10 kg/hour
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cyclocondensation | 65–70% | 95% | Moderate |
| Direct Functionalization | 60–75% | 90% | Low |
| Continuous Flow | 85–90% | 98% | High |
The continuous flow approach offers superior yield and scalability, making it the preferred method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects against multiple diseases.
Key Applications:
- Antimicrobial Agents: The compound exhibits significant antibacterial and antifungal properties, making it a candidate for the development of new antibiotics. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Research: Studies indicate that this compound can inhibit the growth of various cancer cell lines, including lung and breast cancers. The mechanism involves modulation of cellular pathways related to proliferation and apoptosis .
Agrochemicals
In agricultural research, this compound is explored for its potential use in developing herbicides and fungicides. Its ability to interfere with microbial metabolism makes it suitable for enhancing crop protection strategies.
Application Example:
- Fungicidal Activity: Research has shown that derivatives of this compound can effectively inhibit fungal growth, suggesting its utility in agricultural formulations aimed at disease control.
Biochemical Mechanisms
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction: The compound interacts with various enzymes, potentially inhibiting or activating them based on the specific biochemical pathway involved. This interaction can significantly affect cellular metabolism .
- Gene Expression Modulation: It has been observed to influence gene expression related to inflammatory responses, indicating potential applications in treating inflammatory diseases .
Data Tables
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial cell wall synthesis |
| Anticancer research | Modulation of apoptosis and proliferation | |
| Agrochemicals | Fungicides | Inhibition of fungal metabolism |
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives highlighted the antimicrobial properties of this compound. It showed significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. The findings suggest that it may serve as a precursor for novel anticancer drugs targeting specific pathways involved in tumor progression .
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-Amino-3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (ACMP) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, a chloro substituent, and a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of ACMP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 175.57 g/mol
- CAS Number : 1006451-86-0
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis .
Anti-inflammatory Properties
Research indicates that ACMP exhibits anti-inflammatory effects, potentially through the modulation of inflammatory pathways. The amino group can interact with various enzymes involved in inflammation, suggesting a mechanism where ACMP may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
Anticancer Activity
ACMP has shown promise as an anticancer agent. Studies have demonstrated that compounds with similar structural motifs can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. For instance, derivatives based on the pyrazole structure have been reported to exhibit significant antiproliferative activity against multiple cancer types .
In Vitro Studies
A recent study evaluated the anticancer activity of ACMP derivatives against several cancer cell lines. The results indicated that certain analogs demonstrated IC values in the micromolar range, suggesting effective inhibition of cell proliferation. For example:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| ACMP Derivative A | MDA-MB-231 (Breast Cancer) | 12.50 |
| ACMP Derivative B | A549 (Lung Cancer) | 26.00 |
| ACMP Derivative C | HepG2 (Liver Cancer) | 49.85 |
These findings highlight the potential use of ACMP and its derivatives in developing new anticancer therapies .
Enzyme Interaction Studies
ACMP's interaction with specific enzymes has been a focal point in understanding its biological activity. Preliminary data suggest that it may inhibit enzymes involved in metabolic pathways critical for cancer progression and inflammation. For instance, studies have shown that ACMP can bind to active sites of certain enzymes, leading to decreased enzymatic activity and subsequent therapeutic effects .
Applications in Medicinal Chemistry
The unique combination of functional groups in ACMP positions it as a versatile building block for synthesizing pharmaceuticals targeting inflammatory diseases and cancer. Its role as an intermediate in drug development is underscored by its ability to form derivatives with enhanced biological properties.
Potential Therapeutic Applications
- Anti-inflammatory Drugs : Due to its ability to modulate inflammatory pathways.
- Anticancer Agents : As evidenced by its inhibition of various cancer cell lines.
- Agrochemicals : Its bioactive properties make it suitable for developing herbicides and pesticides.
Q & A
Q. What are the common synthetic routes for 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example:
- Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative (e.g., methylhydrazine) to form the pyrazole core. Subsequent hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid .
- Vilsmeier-Haack Reaction : Chlorination and formylation of intermediates using POCl₃ and DMF can introduce the chloro and aldehyde groups, followed by oxidation to the carboxylic acid .
- Nucleophilic Substitution : Replace a halogen (e.g., Cl) at the 4-position with amino groups using ammonia or amines in the presence of K₂CO₃ as a base .
Key Considerations : Optimize solvent (e.g., DMF for polar reactions), temperature (80–120°C), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) to minimize by-products.
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are most reliable?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolves tautomeric forms and confirms the planar pyrazole ring with substituent orientations .
- FT-IR Spectroscopy : Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amino (N–H bend at ~1600 cm⁻¹) groups .
- NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- ¹³C NMR : Carboxylic acid carbonyl at ~165 ppm .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 204.6 (C₆H₆ClN₃O₂) confirms the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aryl groups at the 5-position, improving regioselectivity .
- Temperature Control : Maintain 60–80°C during cyclocondensation to avoid decomposition .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How should researchers resolve contradictions in spectral data caused by tautomerism or polymorphism?
- Methodological Answer :
- Tautomerism Analysis : Compare experimental IR and NMR data with computational predictions (DFT at B3LYP/6-311++G(d,p)) to identify dominant tautomers .
- Polymorphism Screening : Perform X-ray diffraction on crystals grown from different solvents (e.g., ethanol vs. acetonitrile) to detect polymorphic forms .
- Dynamic NMR : Use variable-temperature ¹H NMR to observe proton exchange in tautomeric equilibria (e.g., NH₂ group migration) .
Q. What strategies are used to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based kinetic assays .
- Structure-Activity Relationship (SAR) : Modify substituents at the 1-, 3-, and 5-positions and correlate changes with activity (e.g., EC₅₀ values) .
- Computational Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., kinase domains) .
Q. How can computational modeling guide the design of derivatives with enhanced stability or solubility?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites for functionalization .
- Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility based on substituent hydrophilicity (e.g., adding –OH or –SO₃H groups) .
- Stability Studies : Perform molecular dynamics simulations (AMBER force field) to assess thermal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
